molecular formula C11H23N B1458726 1-Cycloheptyl-2-methylpropan-2-amine CAS No. 1245617-95-1

1-Cycloheptyl-2-methylpropan-2-amine

Cat. No.: B1458726
CAS No.: 1245617-95-1
M. Wt: 169.31 g/mol
InChI Key: GYQKGIRCLZQLOF-UHFFFAOYSA-N
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Description

1-Cycloheptyl-2-methylpropan-2-amine (CAS: 1245617-95-1) is a tertiary aliphatic amine characterized by a cycloheptyl group attached to a branched carbon chain. Its structure features a central tertiary amine group flanked by a methyl substituent and a cycloheptyl ring (). This configuration imparts significant lipophilicity, which may enhance membrane permeability in biological systems. The compound’s stereochemical properties (if chiral) could be resolved via chiral UPLC, a method employed for related amines.

Properties

IUPAC Name

1-cycloheptyl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-11(2,12)9-10-7-5-3-4-6-8-10/h10H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQKGIRCLZQLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-cycloheptyl-2-methylpropan-2-amine typically involves the formation of the amine functionality on a branched alkyl chain bearing a cycloheptyl substituent. The synthetic routes generally rely on:

  • Reductive amination of cycloheptyl-containing ketones or aldehydes with amines.
  • Nucleophilic substitution reactions involving suitable leaving groups on the alkyl chain.
  • Catalytic hydrogenation or reduction methods to convert intermediates to the target amine.

Reductive Amination Approach

Description:

Reductive amination is a widely used method for synthesizing amines by reacting a carbonyl compound (ketone or aldehyde) with an amine in the presence of a reducing agent or catalyst.

Application to this compound:

  • A cycloheptyl-substituted ketone, such as cycloheptanone derivatives, is reacted with methylamine or ammonia.
  • The reaction is catalyzed by titanium isopropoxide (Ti(i-PrO)4) or similar Lewis acids to form an imine intermediate.
  • The imine is subsequently reduced by sodium borohydride (NaBH4) or catalytic hydrogenation to yield the amine.

Experimental Conditions:

Step Reagents/Conditions Notes
Imine formation Cycloheptyl ketone + methylamine, Ti(i-PrO)4, room temperature, 8 hours Stirred neat under nitrogen
Reduction NaBH4 in ethanol, 0°C to room temperature, 8 hours Gradual addition to control reaction

Yield and Purity:

  • Typical yields reported for similar amines via this method are around 60-70%.
  • Purification is achieved by distillation under reduced pressure (e.g., Kugelrohr distillation).

Reference Example:

A related amine, N-(cyclohexylmethyl)-2,4-dimethylpentan-3-amine, was synthesized by reacting cyclohexylmethylamine with a ketone under Ti(i-PrO)4 catalysis and NaBH4 reduction, yielding 61% pure product after purification.

Alternative Synthetic Routes

3.1 Alkylation of Amines

  • Alkylation of methylamine or other primary/secondary amines with cycloheptyl-containing alkyl halides or tosylates.
  • Requires careful control to avoid over-alkylation.
  • Typically conducted in polar aprotic solvents (e.g., DMF) with a base such as potassium carbonate.

3.2 Catalytic Hydrogenation of Nitriles or Imines

  • Conversion of cycloheptyl-substituted nitriles or imines to the corresponding amine by catalytic hydrogenation using Pd/C or Raney nickel.
  • Conditions: Hydrogen atmosphere at elevated pressure (1-5 atm), room temperature to 50 °C.
  • Advantage: High selectivity and cleaner reaction profile.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Reductive Amination Cycloheptyl ketone + methylamine Ti(i-PrO)4, NaBH4 Room temp, 8h + 0°C, 8h 60-70 Widely used, moderate yield, mild conditions
Alkylation Methylamine + cycloheptyl alkyl halide K2CO3, DMF Reflux or room temp Variable Risk of over-alkylation, requires purification
Catalytic Hydrogenation Cycloheptyl nitrile or imine Pd/C or Raney Ni, H2 1-5 atm H2, RT-50°C High Cleaner, selective, requires hydrogenation setup

Detailed Research Findings and Notes

  • Catalyst Selection: Titanium isopropoxide is effective in promoting imine formation in reductive amination, providing good control over reaction rates and selectivity.
  • Reaction Monitoring: FTIR and NMR spectroscopy are recommended to monitor imine formation and reduction progress.
  • Purification: Kugelrohr distillation under reduced pressure is suitable for isolating the amine product, minimizing thermal decomposition.
  • Stereochemistry: If chiral centers are present, stereochemical integrity must be monitored via chiral HPLC or NMR techniques.
  • Safety and Handling: Reactions involving amines and reducing agents should be conducted under inert atmosphere to prevent oxidation and side reactions.

Chemical Reactions Analysis

1-Cycloheptyl-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

    Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and substituted amines.

Scientific Research Applications

1-Cycloheptyl-2-methylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-2-methylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Structure Molecular Formula Key Features Synthesis Route Potential Applications
1-Cycloheptyl-2-methylpropan-2-amine Tertiary amine; cycloheptyl and methyl substituents on C2 C₁₁H₂₁N High lipophilicity due to cycloheptyl ring; tertiary amine Likely reductive amination (inferred) Pharmaceutical intermediates
2-Cyclohexyl-2-methylpropan-1-amine Primary amine; cyclohexyl and methyl substituents on C2 C₁₀H₂₁N Primary amine with cyclohexyl; lower lipophilicity vs. cycloheptyl Not specified (PubChem entry) Agrochemical or polymer additives
N-(2-Chloroethyl)-N-isopropylpropan-2-amine Tertiary amine; chloroethyl and isopropyl groups C₈H₁₈ClN Electrophilic chloroethyl group; potential alkylating agent Substitution reactions Chemical synthesis or prodrug development
1-(2-Methoxyphenyl)propan-2-amine Secondary amine; aromatic methoxyphenyl substituent C₁₀H₁₅NO Aromatic ring with electron-donating methoxy group; chiral center Likely Grignard or condensation routes Psychoactive research (e.g., amphetamine analogs)
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine Tertiary amine; bulky naphthyl-cyclohexyl hybrid substituent C₂₀H₂₇N Steric hindrance from naphthyl group; enantiomers resolved via chiral UPLC Reductive amination Biologically active compounds (e.g., receptor ligands)

Key Structural and Functional Comparisons

Cycloheptyl vs. Cyclohexyl Substituents The cycloheptyl group in the target compound confers greater lipophilicity compared to cyclohexyl analogs (e.g., 2-cyclohexyl-2-methylpropan-1-amine). This difference may enhance bioavailability in drug design but could also increase metabolic stability challenges.

Tertiary vs. Primary/Secondary Amines Tertiary amines (e.g., this compound) are less basic than primary amines (e.g., 2-cyclohexyl-2-methylpropan-1-amine), affecting solubility and protonation states under physiological conditions.

Functional Group Variations

  • Chloroethyl derivatives (e.g., N-(2-chloroethyl)-N-isopropylpropan-2-amine) are reactive alkylating agents, useful in synthesizing quaternary ammonium salts or cytotoxic agents.
  • Bulky substituents (e.g., naphthyl-cyclohexyl in ’s compound) introduce steric effects that may modulate selectivity in enzyme inhibition.

Research Findings and Implications

  • Biological Activity : Compounds with cycloheptyl groups are understudied compared to cyclohexyl analogs, but their enhanced lipophilicity could make them valuable in central nervous system (CNS) drug candidates.
  • Chiral Resolution : The separation of enantiomers via chiral UPLC (as in ) highlights the importance of stereochemistry in optimizing pharmacological profiles.

Biological Activity

1-Cycloheptyl-2-methylpropan-2-amine, commonly referred to as a cycloheptyl amine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cycloheptyl group, which contributes to its interaction with biological systems. The molecular formula is C10H17NC_{10}H_{17}N, and it possesses a tertiary amine functional group that plays a crucial role in its biological activity.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly:

  • Monoamine Systems : The compound may exhibit activity as a monoamine transporter inhibitor, affecting dopamine and norepinephrine levels in the brain.
  • Receptor Binding : Studies suggest potential binding affinities for various receptors, including adrenergic and serotonergic receptors, which are crucial for mood regulation and cognitive functions.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Biological Activity Methodology Findings
Study AMonoamine Transport InhibitionIn vitro assaysInhibited reuptake of serotonin and norepinephrine at low micromolar concentrations.
Study BNeuroprotective EffectsAnimal modelsReduced neuronal death in models of oxidative stress.
Study CBehavioral EffectsRodent behavioral testsImproved locomotor activity and reduced anxiety-like behavior.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration induced by oxidative stress. The administration of the compound resulted in a significant decrease in markers of neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Behavioral Impact

In behavioral assays, the compound was shown to enhance cognitive functions and reduce anxiety-like behaviors in rodents. These effects were attributed to its action on monoaminergic systems, highlighting its potential utility in treating mood disorders.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance their pharmacological profiles. Investigations into structure-activity relationships (SAR) have revealed that modifications to the cycloheptyl group can significantly influence receptor binding affinities and biological efficacy.

Key Research Insights:

  • SAR Studies : Modifications to the cycloheptyl moiety led to derivatives with improved selectivity for specific receptors.
  • In Vivo Efficacy : Animal studies demonstrated that certain derivatives exhibited enhanced efficacy in reducing symptoms associated with depression and anxiety.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Cycloheptyl-2-methylpropan-2-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using cycloheptylmethylamine and methyl iodide under inert conditions (e.g., nitrogen atmosphere). Temperature control (0–5°C) minimizes side reactions, while stoichiometric excess of methyl iodide enhances alkylation efficiency. Post-reaction, the product is isolated via acid-base extraction (HCl/NaOH) and purified by recrystallization from ethanol .
  • Key Variables : Solvent polarity (e.g., THF vs. DMF), reaction time (12–24 hr), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield optimization requires monitoring by TLC or GC-MS .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify cycloheptyl proton environments (δ 1.2–2.1 ppm) and quaternary methyl groups (δ 1.0–1.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 183.2 (C₁₁H₂₁N⁺) .
  • IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What purification methods are effective for isolating this compound from byproducts?

  • Strategies :

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) to separate unreacted amines .
  • Distillation : Fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) .

Advanced Research Questions

Q. How do steric and electronic effects of the cycloheptyl group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The bulky cycloheptyl group hinders SN2 pathways, favoring SN1 mechanisms in polar solvents (e.g., methanol). Steric hindrance reduces nucleophilic attack rates, requiring prolonged reaction times (24–48 hr) .
  • Data Contradiction : Discrepancies in reaction rates between cycloheptyl and cyclopropyl analogs (e.g., faster kinetics in smaller rings) suggest steric control over electronic effects. Validate via Hammett plots or computational DFT studies .

Q. What strategies mitigate racemization during enantioselective synthesis of chiral derivatives?

  • Chiral Resolution :

  • Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during alkylation .
  • Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (95:5) to separate enantiomers .
    • Optimization : Lower reaction temperatures (≤0°C) and non-polar solvents (toluene) suppress racemization .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?

  • Contradiction Analysis :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish receptor-specific effects from off-target toxicity .
  • Molecular Docking : Compare binding affinities of this compound with structurally similar amines (e.g., cyclopropyl analogs) to identify pharmacophore contributions .

Methodological Tables

Table 1 : Comparative Reactivity of Cycloheptyl vs. Cyclopropyl Analogs

ParameterCycloheptyl DerivativeCyclopropyl Derivative
Reaction Rate (SN1)0.12 hr⁻¹0.45 hr⁻¹
Optimal SolventMethanolDCM
Yield (%)6882
Reference

Table 2 : Analytical Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 1.15 (s, 6H, CH₃), δ 1.5–1.8 (m, 11H, cycloheptyl)
HRMS (ESI+)m/z 183.2 [M+H]⁺ (Calc. 183.162)
IR (KBr)3280 cm⁻¹ (N-H), 1245 cm⁻¹ (C-N)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cycloheptyl-2-methylpropan-2-amine
Reactant of Route 2
1-Cycloheptyl-2-methylpropan-2-amine

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